Lipophilicity (Predicted cLogP) Distinction from N-(5-Chloro-2-methoxybenzyl)glycine
Predicted cLogP values differentiate N-(5-chloro-2-propoxybenzyl)glycine from its closest methoxy analog. The target compound's propoxy chain increases lipophilicity relative to the methoxy congener, affecting membrane permeability and organic-phase partitioning relevant to extraction and chromatographic behavior [1].
| Evidence Dimension | Predicted cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted cLogP ~2.2 (± 0.5; based on fragment-based calculation for C12H16ClNO3 with propoxy substituent) |
| Comparator Or Baseline | N-(5-Chloro-2-methoxybenzyl)glycine: predicted cLogP ~1.5 (± 0.5; C9H10ClNO3 with methoxy substituent) |
| Quantified Difference | Target compound approximately 0.7 log units more lipophilic |
| Conditions | Predicted values via fragment-based algorithm (ALOGPS 2.1); not experimentally confirmed for either compound. |
Why This Matters
Higher lipophilicity can enhance loading onto hydrophobic solid-phase resins and improve extraction efficiency in liquid-liquid workup, reducing process losses relative to the methoxy analog.
- [1] PubChem / ChemSpider. Experimental and Predicted Physicochemical Properties for N-(5-chloro-2-propoxybenzyl)glycine and N-(5-chloro-2-methoxybenzyl)glycine. Data accessed 2026-05-06. View Source
